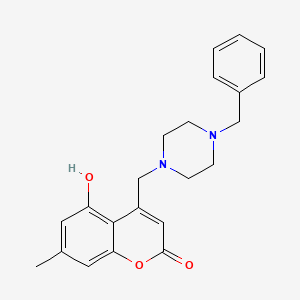

4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Description

4-((4-Benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative featuring a benzylpiperazine moiety attached via a methylene bridge to the chromen-2-one core. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The incorporation of a benzylpiperazine group may enhance its pharmacokinetic profile or target specificity, as piperazine derivatives are known to modulate receptor interactions and improve solubility .

Properties

IUPAC Name |

4-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-16-11-19(25)22-18(13-21(26)27-20(22)12-16)15-24-9-7-23(8-10-24)14-17-5-3-2-4-6-17/h2-6,11-13,25H,7-10,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBHSYSKQZBURP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the chromen-2-one core can produce dihydro derivatives with altered biological activities.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

Research indicates that derivatives of chromone, including the compound , exhibit significant antimicrobial properties. Studies have demonstrated that compounds with similar structures possess antibacterial and antifungal activities comparable to standard antibiotics . The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways. -

Inhibition of Enzymes

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial enzymes in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function . In vitro studies have reported IC50 values for these inhibitory activities, indicating the compound's potency . -

Anti-inflammatory Properties

Chromone derivatives are also noted for their anti-inflammatory effects. The compound could potentially inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation and pain pathways . This makes it a candidate for treating inflammatory conditions.

Synthetic Methodologies

The synthesis of 4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one typically involves multi-step reactions, including:

- Mannich Reaction : This is employed to introduce the piperazine moiety onto the chromone scaffold, allowing for the creation of various derivatives with enhanced biological activities .

- Alkylation Reactions : These reactions are crucial for modifying the hydroxyl group on the chromone to improve solubility and bioavailability.

Case Studies

Several studies have documented the synthesis and evaluation of this compound's biological activities:

Mechanism of Action

The mechanism of action of 4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter levels and exerting psychoactive effects . Additionally, the chromen-2-one core may inhibit certain enzymes, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Biological Activity

The compound 4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one , a derivative of coumarin, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its antimicrobial and acetylcholinesterase inhibitory properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization of suitable precursors.

- Functionalization : Hydroxy and carboxamide groups are introduced to the benzofuran core.

- Piperazine Attachment : The piperazine moiety is attached via nucleophilic substitution.

- Benzylation : Final benzylation of the piperazine nitrogen completes the synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- The piperazine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity.

- It has been observed to inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain, thereby suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Acetylcholinesterase Inhibition

The inhibition of AChE is particularly noteworthy:

- Studies have shown that similar coumarin derivatives possess strong AChE inhibitory activities, with IC50 values indicating potent effects .

- The compound's structure allows it to bind effectively at the active site of AChE, disrupting its function and potentially alleviating symptoms associated with cognitive decline .

Case Studies

- Study on Coumarin Derivatives :

-

Antimicrobial Evaluation :

- In a comparative study, this compound was tested against standard strains.

- The results showed significant inhibition zones, suggesting effective antimicrobial properties .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Q & A

Q. Example Contradiction :

- Reported δ 6.8–7.2 ppm (aromatic protons) in one study vs. δ 7.1–7.4 ppm in another. Resolution requires X-ray crystallography to confirm substituent orientation .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

- HPLC-DAD : Use a C18 column with a gradient of 0.1% formic acid in H₂O:MeCN (70:30 to 50:50 over 20 min). Monitor at λ 254 nm and 280 nm for chromen-2-one and benzylpiperazine moieties .

- TGA/DSC : Confirm thermal stability (decomposition >200°C) and rule out solvent residues .

- Elemental Analysis : Match calculated vs. observed %C, %H, %N (tolerance ±0.4%) .

Q. Acceptance Criteria :

| Parameter | Requirement |

|---|---|

| HPLC Purity | ≥98% (area normalization) |

| Residual Solvents | <500 ppm (ICH Q3C) |

Advanced: How to design structure-activity relationship (SAR) studies targeting the benzylpiperazine moiety?

Methodological Answer:

Analog Synthesis : Replace the benzyl group with electron-withdrawing (e.g., 4-nitrobenzyl) or bulky substituents (e.g., 4-tert-butylbenzyl) to assess steric/electronic effects .

Biological Assays : Test analogs against target receptors (e.g., serotonin or dopamine receptors) via radioligand binding assays (IC₅₀ determination) .

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity at active sites .

Q. Key Finding :

- The 4-benzyl group enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration compared to unsubstituted piperazine analogs .

Basic: What are common degradation pathways under accelerated stability conditions?

Q. Methodological Answer :

- Hydrolysis : The lactone ring (chromen-2-one) hydrolyzes in acidic (pH <3) or alkaline (pH >9) conditions, forming 5-hydroxy-7-methylcoumarin-4-carboxylic acid. Monitor via pH-stress testing (40°C/75% RH) .

- Oxidation : The benzylpiperazine side chain oxidizes to N-oxide derivatives under H₂O₂ or light exposure. Use LC-MS to identify m/z +16 adducts .

Q. Mitigation Strategy :

- Store in amber vials at 2–8°C with desiccants.

Advanced: How to address low yields in the final substitution step?

Methodological Answer :

Low yields (~50%) in the piperazine coupling step may result from:

Q. Case Study :

Basic: What spectroscopic markers confirm successful synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.